tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate
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Overview
Description
tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate: is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclopentyl ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of N-substituted carbamates or thiocarbamates.
Oxidation and Reduction Reactions: Formation of oxo or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. It is studied for its interactions with biological targets and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate involves its interaction with specific molecular targets in biological systems. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- N-Boc-ethylenediamine (tert-butyl N-(2-aminoethyl)carbamate)
Uniqueness: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is unique due to its specific combination of functional groups and the cyclopentyl ring. This structure imparts distinct reactivity and biological activity compared to similar compounds. The presence of the bromoacetyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20BrNO3 |
---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16) |
InChI Key |
DRVONOMDUMSSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CBr |
Origin of Product |
United States |
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